O4I1

Übersicht

Beschreibung

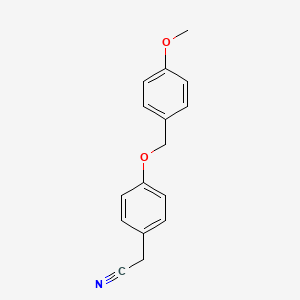

4-[(4-Methoxyphenyl)methoxy]-Benzeneacetonitril, auch bekannt als O4I1, ist ein potenter Induktor des Transkriptionsfaktors Oct3/4. Oct3/4 ist entscheidend für die Aufrechterhaltung der Pluripotenz und Selbsterneuerung von embryonalen Stammzellen. This compound erhöht die Expression und Stabilität von Oct3/4, was es zu einer wertvollen Verbindung in der regenerativen Medizin und Stammzellforschung macht .

Wissenschaftliche Forschungsanwendungen

O4I1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. In Biologie und Medizin ist this compound wertvoll für seine Fähigkeit, die Expression von Oct3/4 zu induzieren, was es zu einer Schlüsselverbindung in der Stammzellforschung und regenerativen Medizin macht .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Expression und Stabilität des Transkriptionsfaktors Oct3/4 erhöht. Es aktiviert Oct3/4 sowohl auf transkriptioneller als auch auf translationeller Ebene, was zu erhöhten Oct3/4-Proteinspiegeln in verschiedenen menschlichen Zelllinien führt. Diese Aktivierung fördert die Expression von Pluripotenz-assoziierten Genen, die entscheidend für die Aufrechterhaltung der Selbsterneuerung und Pluripotenz von embryonalen Stammzellen sind .

Wirkmechanismus

Target of Action

The primary target of O4I1 is Oct3/4 , a transcription factor crucial for embryonic stem cell self-renewal and pluripotency .

Mode of Action

This compound enhances Oct3/4 gene expression, increases Oct3/4 protein levels, and promotes Oct3/4 mediated transcriptional activation . It activates Oct3/4 at both the transcriptional and translational levels in diverse human cell lines .

Biochemical Pathways

Therefore, this compound, by enhancing the expression and activity of Oct3/4, likely influences the pathways associated with these processes .

Pharmacokinetics

It is soluble in dmso, which could potentially impact its bioavailability .

Result of Action

This compound promotes the expression of pluripotency-associated genes in human neonatal foreskin fibroblasts . It is sufficient to enhance Oct3/4 overexpression 2-fold and 3-fold after 48 and 72 hours of treatment, respectively .

Biochemische Analyse

Biochemical Properties

O4I1 plays a significant role in biochemical reactions by inducing Oct3/4 expression and translation . Oct3/4 is a transcription factor that is crucial for maintaining pluripotency in embryonic stem cells . The interaction between this compound and Oct3/4 is a key aspect of its biochemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases Oct3/4 mRNA in HEK293 cells by 2.5- and 4-fold at 10 and 20 μM, respectively . It also induces Oct3/4 expression and translation in terminally differentiated human fibroblasts . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inducing Oct3/4 expression and translation, this compound promotes the expression of pluripotency-associated genes .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with Oct3/4

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with Oct3/4

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von O4I1 umfasst die Reaktion von 4-Methoxybenzylchlorid mit 4-Hydroxybenzeneacetonitril in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die präzise Steuerung von Temperatur, Lösungsmittelwahl und Reaktionszeit. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O4I1 unterliegt aufgrund des Vorhandenseins der Methoxy- und Nitrilgruppen hauptsächlich Substitutionsreaktionen. Diese Gruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was this compound zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen starke Basen wie Natriumhydrid oder Kaliumcarbonat, die nukleophile Substitution ermöglichen. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Reaktion von this compound mit einem Nukleophil wie Natriummethoxid zur Substitution der Methoxygruppe führen, was zur Bildung neuer Derivate führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- O4I2: Ein weiterer potenter Induktor von Oct3/4, ähnlich wie O4I1, aber mit unterschiedlichen strukturellen Merkmalen.

- Oct4-Induktor-1: Eine Verbindung, die Oct4- und Nanog-Promotoren aktiviert und die Bildung induzierter pluripotenter Stammzellen verstärkt .

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, die Expression und Stabilität von Oct3/4 effektiv zu erhöhen. Seine spezifische Struktur ermöglicht es ihm, mit Oct3/4 so zu interagieren, dass seine transkriptionelle und translationelle Aktivierung gefördert wird, was es zu einem wertvollen Werkzeug in der Stammzellforschung und regenerativen Medizin macht .

Eigenschaften

IUPAC Name |

2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJLARVLKHYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379176 | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-47-4 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.